[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine
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Overview
Description
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is a compound that features a benzotriazole moiety substituted with a methyl group at the 5-position and a dioctylamine group at the 1-position. Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, medicinal chemistry, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine typically involves the reaction of 5-methyl-1H-benzotriazole with dioctylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the amine group of dioctylamine attacks the benzotriazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes . The dioctylamine group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzotriazole: A simpler derivative with similar corrosion inhibition properties.
Tolyltriazole: Another benzotriazole derivative used as a corrosion inhibitor.
Benzimidazole: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is unique due to the presence of the dioctylamine group, which enhances its lipophilicity and potential interactions with lipid membranes. This structural feature distinguishes it from simpler benzotriazole derivatives and contributes to its diverse applications in various fields .
Properties
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4/c1-4-6-8-10-12-14-18-27(19-15-13-11-9-7-5-2)21-28-24-17-16-22(3)20-23(24)25-26-28/h16-17,20H,4-15,18-19,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHSUIQJWLNSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CN1C2=C(C=C(C=C2)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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